8a-Dnpdt

Description

8a-Dnpdt (5-methoxy-4,5-dihydro-8-methyl[1,2,4]triazolo[1,5-a]quinazoline-2-thione) is a sulfur-containing heterocyclic compound synthesized via the reaction of 5-methoxy-4,5-dihydro-8-methyl[1,2,4]triazolo[1,5-a]quinazoline with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine . Its structure is characterized by a triazoloquinazoline backbone with methoxy and methyl substituents, and a thione group at position 2. Key spectral data include:

Propriétés

Numéro CAS |

123438-35-7 |

|---|---|

Formule moléculaire |

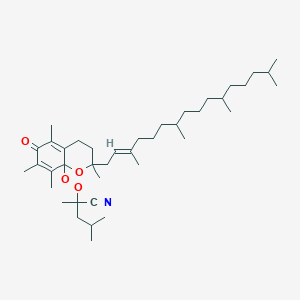

C40H67NO4 |

Poids moléculaire |

626 g/mol |

Nom IUPAC |

2,4-dimethyl-2-[[2,5,7,8-tetramethyl-6-oxo-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3,4-dihydrochromen-8a-yl]peroxy]pentanenitrile |

InChI |

InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+ |

Clé InChI |

MVMXWDWCIQXILT-WEMUVCOSSA-N |

SMILES |

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |

SMILES isomérique |

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |

SMILES canonique |

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |

Synonymes |

8-((2,4-dimethyl-1-nitrilopent-2-yl)dioxy)tocopherone 8a-DNPDT |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

Stability and Reactivity

Quantum chemical calculations for 8a-Dnpdt and its tautomer 9a reveal that the thione form (8a) is energetically favored due to resonance stabilization of the sulfur atom . In contrast, compounds like 7c (7,8-dimethoxy derivatives) exhibit reduced stability under acidic conditions due to the absence of sulfur-mediated resonance .

Spectral and Purity Comparisons

- Purity : 8a-Dnpdt (98%) surpasses 7b (95%) and 7d (93%), likely due to efficient recrystallization in aqueous DMF .

- ¹³C NMR Shifts : The thione carbon in 8a-Dnpdt appears at δ 178.5, distinct from the sulfonyl carbon in 7a (δ 52.3) .

Research Implications

The unique thione moiety in 8a-Dnpdt positions it as a candidate for drug development (e.g., kinase inhibition) and materials science (e.g., coordination polymers). Future studies should explore its biological activity relative to sulfonyl analogs like 7a and oxygenated derivatives like 7b.

Limitations and Knowledge Gaps

- Biological Data: No evidence from provided sources addresses the pharmacological properties of 8a-Dnpdt.

- Tautomer Dynamics: While tautomerism in 8a/9a is noted, experimental validation of equilibrium conditions is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.